molecular formula C12H8Cl3N3OS B12208783 5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12208783
M. Wt: 348.6 g/mol
InChI Key: ADLDAIHPYOOGQK-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where the dichlorophenyl group is introduced.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction using methylthiolating agents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

Industry

The compound may find applications in the development of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,3-dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Unique due to its specific substituents and potential biological activities.

    Other Pyrimidine Derivatives: Compounds such as 5-fluorouracil, cytosine, and thymine, which have different substituents and biological activities.

Properties

Molecular Formula

C12H8Cl3N3OS

Molecular Weight

348.6 g/mol

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-7(14)10(18-12)11(19)17-8-4-2-3-6(13)9(8)15/h2-5H,1H3,(H,17,19)

InChI Key

ADLDAIHPYOOGQK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl

Origin of Product

United States

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